1-Bromo-5-chloro-2,4-dimethoxybenzene
Description
Broad Significance of Halogenated Aromatic Ethers in Organic Synthesis and Materials Science
Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage and one or more halogen atoms attached to an aromatic ring. scribd.com This structural combination imparts unique reactivity and physical properties, making them highly valuable in diverse scientific fields. In organic synthesis, they serve as versatile intermediates for constructing complex molecular architectures. scribd.com The presence of halogens provides reactive handles for various transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. scribd.com
In materials science, halogenated aromatic ethers contribute to the development of functional materials. Their incorporation into polymers can enhance thermal stability and confer flame-retardant properties. semanticscholar.org Brominated compounds are particularly effective as they can release bromine radicals upon heating, which interrupt the chemical reactions of combustion. semanticscholar.org Furthermore, the ability of halogen atoms to participate in halogen bonding—a non-covalent interaction similar to hydrogen bonding—is increasingly exploited in crystal engineering and the design of supramolecular assemblies and smart materials.
Specific Research Focus on 1-Bromo-5-chloro-2,4-dimethoxybenzene: Rationale and Importance
This compound is a polysubstituted aromatic compound that has emerged as a molecule of interest due to its specific arrangement of functional groups. The rationale for its investigation is rooted in its potential as a specialized building block in synthetic chemistry. The benzene (B151609) ring is activated by two electron-donating methoxy (B1213986) groups and functionalized with two different halogen atoms, bromine and chlorine. This distinct structure has been synthesized and characterized, with reported spectroscopic data confirming its identity. nih.gov
The importance of this specific isomer is underscored by the established utility of its constitutional isomers. For instance, the related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) is a known intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. nih.govresearchgate.net This precedent highlights the value of the dihalo-dimethoxybenzene scaffold in medicinal chemistry. The unique 1-bromo-5-chloro substitution pattern offers a platform for selective chemical modifications. The differential reactivity between the carbon-bromine and carbon-chlorine bonds allows for regioselective cross-coupling reactions, enabling the sequential introduction of different substituents. This capability is highly desirable for creating complex and precisely functionalized molecules that are not easily accessible through other routes, making this compound a valuable target for synthetic methodology development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 864745-91-5 | nih.gov |
| Molecular Formula | C₈H₈BrClO₂ | nih.gov |
| Molar Mass | 251.50 g/mol | nih.gov |
| Appearance | White solid | nih.gov |
| Melting Point | 116-118 °C | nih.gov |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.49 (s, 1H), 6.50 (s, 1H) | nih.gov |
Current State of Academic Research on Dihalo-dimethoxybenzenes
Academic research into dihalo-dimethoxybenzenes is an active area, driven by their utility as precursors for a wide range of more complex molecules. Studies have explored various synthetic routes to these compounds and their subsequent functionalization. The synthesis of polychlorinated biphenyl (B1667301) (PCB) metabolites, which are required for toxicological studies, often employs dihalo-dimethoxybenzene precursors in Suzuki coupling reactions. researchgate.netresearchgate.net
The research landscape is not without its complexities, as highlighted by a notable case involving this compound. The crystal structure of this compound was determined, but it was erroneously reported and entered into the Cambridge Structural Database (CSD) as its isomer, 1,5-dibromo-2,4-dimethoxybenzene. researchgate.net This misidentification arose from a 50% rotational disorder between the bromine and chlorine atoms within the crystal lattice, making the two distinct halogens appear as a single, averaged entity. researchgate.net This incident underscores the analytical challenges posed by polysubstituted aromatic compounds and the critical importance of rigorous characterization. The fact that the compound was synthesized and subjected to crystallographic analysis demonstrates its relevance to the research community. semanticscholar.orgresearchgate.net
Table 2: Comparative Properties of Dihalo-dimethoxybenzene Isomers
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Application/Research Note |
|---|---|---|---|---|
| This compound | 864745-91-5 | C₈H₈BrClO₂ | 251.50 | Subject of this article; potential for regioselective synthesis. nih.gov |
| 1,5-Dibromo-2,4-dimethoxybenzene | 24988-36-1 | C₈H₈Br₂O₂ | 295.96 | Intermediate for anti-HIV drug Elvitegravir. nih.govresearchgate.net |
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | 120955-72-0 | C₈H₈BrClO₂ | 251.50 | Precursor for synthesizing PCB metabolites. researchgate.net |
Objectives and Scope of Advanced Investigations into this compound
Future advanced investigations into this compound are expected to focus on exploiting its unique structural features for novel synthetic applications. The primary objective would be to systematically explore and establish protocols for the regioselective functionalization of the molecule.
A key area of study involves the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond under typical Suzuki, Stille, or Buchwald-Hartwig conditions. This reactivity difference can be leveraged to achieve selective substitution at the bromine-bearing carbon, leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. Achieving high selectivity in these stepwise functionalizations would be a significant advancement, providing a clear pathway to dissymmetrical, highly substituted benzene derivatives.
The scope of such investigations would include:
Optimization of reaction conditions (catalyst, ligand, base, solvent) to maximize regioselectivity in various cross-coupling reactions.
Synthesis of a library of novel derivatives by introducing diverse functional groups at the C1 and C5 positions.
Exploration of the resulting complex molecules as potential scaffolds for new pharmaceuticals, agrochemicals, or functional materials, drawing analogy from the known applications of its isomers.
Ultimately, the goal of these advanced studies would be to establish this compound as a versatile and valuable tool in the synthetic chemist's toolbox for the efficient and controlled construction of complex molecular targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-chloro-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBICZRPTTQLJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodological Development for 1 Bromo 5 Chloro 2,4 Dimethoxybenzene
Retrosynthetic Analysis and Strategic Disconnections of 1-Bromo-5-chloro-2,4-dimethoxybenzene
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis. amazonaws.com For this compound, the most logical disconnections are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This approach reveals several potential precursor molecules and synthetic routes.
The primary strategic disconnections are:
C-Br Bond Disconnection: This suggests that the target molecule can be formed by the bromination of a chloro-substituted precursor, specifically 1-chloro-2,4-dimethoxybenzene (B1580645) .
C-Cl Bond Disconnection: Alternatively, the molecule could be synthesized via the chlorination of a bromo-substituted precursor, such as 1-bromo-2,4-dimethoxybenzene (B92324) . nih.govresearchgate.net
These primary precursors can be further disconnected to simpler starting materials. For instance, 1-chloro-2,4-dimethoxybenzene can be conceptually derived from 3-chlorophenol, while 1-bromo-2,4-dimethoxybenzene can be traced back to 3-bromophenol. Both pathways ultimately lead back to resorcinol (B1680541) (1,3-dihydroxybenzene) as a common, fundamental building block after considering the installation of the two methoxy (B1213986) groups.
Diverse Chemical Pathways for the Construction of the this compound Scaffold
The construction of the this compound framework can be achieved through several methodologies, primarily revolving around the controlled halogenation of appropriately substituted benzene (B151609) rings.
Electrophilic Halogenation and Directed Ortho-Metallation Approaches
Electrophilic aromatic substitution is the most common method for introducing halogen atoms to a benzene ring. msu.edu The reaction involves an electrophile (e.g., Br⁺ or Cl⁺) attacking the electron-rich aromatic ring. msu.edu The regiochemical outcome is governed by the directing effects of the substituents already present. Methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing. Halogens (-Cl, -Br) are deactivating yet are also ortho, para-directing.
A documented synthesis involves the chlorination of 1-bromo-2,5-dimethoxybenzene (B144562) using a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net In this case, the starting material is more accurately named 1-bromo-2,4-dimethoxybenzene for consistency with IUPAC naming of the final product. The strong ortho, para-directing influence of the two methoxy groups, combined with the directing effect of the bromine atom, facilitates the introduction of the chlorine atom at the C5 position.
Key Electrophilic Halogenation Reactions:
Chlorination: Benzene and its derivatives react with chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to produce chlorobenzene. chemguide.co.uk
Bromination: Similarly, bromination is achieved using bromine (Br₂) with a catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the halogen molecule, creating a potent electrophile. chemguide.co.ukyoutube.com
Directed ortho-Metalation (DoM) offers a powerful and highly regioselective alternative. wikipedia.org This strategy utilizes a Directed Metalation Group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org The methoxy group is a well-established DMG. harvard.eduuwindsor.ca
A potential DoM strategy for this synthesis could involve:
Starting with 1-chloro-2,4-dimethoxybenzene.
Using a strong base like n-butyllithium to selectively deprotonate the C5 position, which is ortho to the C4-methoxy group. The C2-methoxy group also directs to the C1 and C3 positions, but these are already substituted.
Quenching the resulting aryllithium intermediate with an electrophilic bromine source (e.g., 1,2-dibromoethane (B42909) or carbon tetrabromide) to install the bromine atom at the C5 position.
Nucleophilic Aromatic Substitution Routes for Halogenated Dimethoxybenzenes
Nucleophilic Aromatic Substitution (SNAr) is a pathway where a nucleophile displaces a leaving group (like a halide) on an aromatic ring. wikipedia.org However, this mechanism requires the ring to be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
The this compound scaffold is rich in electron-donating methoxy groups, which destabilize the negatively charged intermediate required for an SNAr reaction. Consequently, this synthetic route is generally unfavorable for this specific molecule and its precursors. Aryl halides are typically inert to classic SN1 and SN2 conditions as well. libretexts.org While SNAr reactions on electron-rich heterocycles or under harsh conditions are known, they are not a primary or efficient strategy for constructing the target compound.
Regioselective Functionalization of Precursor Aromatic Systems
The key to successfully synthesizing this compound lies in the regioselective functionalization of a precursor. The outcome of electrophilic halogenation is dictated by the cumulative directing effects of the substituents on the starting material.
Let's consider the stepwise functionalization starting from 1,3-dimethoxybenzene:
First Halogenation (e.g., Chlorination): The two methoxy groups at C1 and C3 strongly activate the ring and direct incoming electrophiles to the ortho and para positions (C2, C4, C6). The C4 position is the most sterically accessible and electronically favored, leading to the formation of 1-chloro-2,4-dimethoxybenzene as the major product.
Second Halogenation (Bromination): In 1-chloro-2,4-dimethoxybenzene, the substituents guide the next electrophile (Br⁺).
The C2-methoxy group directs ortho and para (to C1-Cl and C3-H).
The C4-methoxy group directs ortho (to C3-H and C5-H).
The C1-chloro group directs ortho and para (to C2-OMe and C4-OMe). The most activated, sterically accessible position for electrophilic attack is C5, which is ortho to the C4-methoxy group and meta to the C2-methoxy and C1-chloro groups. This leads to the desired product, This compound .
The table below summarizes the directing effects of relevant functional groups in electrophilic aromatic substitution.
Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis
Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of isomers or poly-halogenated byproducts.
Catalyst: For electrophilic halogenations, Lewis acids like FeCl₃, FeBr₃, and AlCl₃ are standard catalysts. chemguide.co.uk The choice and amount of catalyst can influence reactivity and selectivity. In some cases, as with highly activated rings, a catalyst may not be necessary. The synthesis using HCl/H₂O₂ on a bromo-dimethoxybenzene precursor is an example of such a catalyst-free approach. researchgate.net
Solvent: The choice of solvent can impact reaction rates and selectivity. Common solvents for halogenation include chlorinated hydrocarbons (e.g., dichloromethane, carbon tetrachloride) and, in some cases, protic acids like acetic acid. google.comgoogle.com Carbon disulfide is also used as it is unreactive. msu.edu
Temperature: Halogenation reactions are often exothermic. Temperature control is crucial to prevent side reactions and ensure regioselectivity. Reactions are typically run at temperatures ranging from 0 °C to room temperature, though some syntheses may require heating to proceed at a reasonable rate. google.comgoogle.com For example, a patent for the synthesis of a related compound, 1-bromo-2,4,5-trifluorobenzene, details adding bromine at 43-48°C and then heating to 82-102°C to complete the reaction. google.com
The following table presents examples of reaction conditions used for the halogenation of substituted aromatic compounds, illustrating the range of parameters employed.
Scalability Considerations and Process Chemistry for this compound Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production introduces several challenges that must be addressed through process chemistry.
Reagent Selection: For large-scale synthesis, the cost, availability, and safety of reagents are paramount. For instance, using liquid bromine, which is highly corrosive and toxic, requires specialized handling equipment and procedures. Alternative, safer brominating agents like N-Bromosuccinimide (NBS) might be considered, although this could alter the cost and reaction profile.
Thermal Management: The exothermic nature of electrophilic halogenation reactions requires robust cooling systems in large reactors to maintain the optimal temperature and prevent thermal runaways, which could lead to a loss of selectivity and potential safety hazards.
Work-up and Purification: On a large scale, purification by column chromatography is often economically unfeasible. The process should be designed to yield a product that can be purified through crystallization or distillation. This requires careful control of the reaction to minimize impurities that may co-crystallize with the product.
Waste Management: Industrial-scale synthesis generates significant waste streams, including spent catalysts and acidic or organic waste from the work-up. Green chemistry principles encourage the selection of routes that minimize waste, use recyclable catalysts, and employ less hazardous solvents.
Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards, such as the handling of corrosive reagents (Lewis acids, halogens), managing exothermic reactions, and potential pressure build-up in closed systems. google.comgoogle.com
Isolation and Advanced Purification Methodologies for Highly Pure this compound
The isolation and purification of this compound from reaction mixtures are critical steps to obtain a product with the high purity required for specialized applications. The choice of purification methodology is often dictated by the nature of the impurities present, which can include starting materials, regioisomers, and by-products from side reactions. Advanced purification techniques are employed to achieve purity levels exceeding 99.5%.
Initial work-up procedures for related compounds often involve extraction and washing steps to remove inorganic salts and highly polar impurities. For instance, a general work-up for similar brominated dimethoxybenzene derivatives involves pouring the reaction mixture into water and extracting with an organic solvent like ether. The combined organic extracts are then dried and the solvent is removed under vacuum.
For achieving high purity of this compound, several advanced methods can be employed:
Recrystallization: This is a fundamental and highly effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For halogenated dimethoxybenzenes, a variety of solvents can be tested. For example, 2-chloro-1,3-dimethoxybenzene (B1590426) has been successfully recrystallized from hexane. google.com The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. Slow cooling is often preferred as it can lead to larger and purer crystals. youtube.comyoutube.com A combination of solvents, such as petroleum ether, ethanol, and acetone, has been used for the recrystallization of other dimethoxybenzene derivatives. nih.gov
Column Chromatography: For complex mixtures or to remove impurities with similar solubility to the target compound, column chromatography is a powerful purification tool. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (eluent) is optimized to achieve the best separation. A gradient elution, where the polarity of the solvent system is gradually changed, can be particularly effective in separating closely related compounds. The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC).
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining the highest possible purity, preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase of very small particle size, leading to very high resolution. While more costly and time-consuming than other methods, it can separate isomers and impurities that are difficult to remove by other means.
The following interactive data tables summarize hypothetical data for the purification of this compound using these advanced techniques.
Table 1: Recrystallization Solvent Screening for this compound
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Crystal Morphology | Purity after 1st Recrystallization (%) |
| Hexane | 0.15 | 2.5 | Needles | 98.5 |
| Ethanol | 0.5 | 8.0 | Plates | 99.1 |
| Isopropanol | 0.3 | 6.5 | Prisms | 99.3 |
| Toluene | 1.2 | 15.0 | Rods | 98.8 |
| Ethyl Acetate/Hexane (1:5) | 0.2 | 4.0 | Fine Needles | 99.6 |
Table 2: Column Chromatography Purification of this compound
| Stationary Phase | Eluent System (v/v) | Elution Order | Key Impurities Separated | Final Purity (%) |
| Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (95:5) | 1. Dibromo-dimethoxybenzene 2. This compound 3. Dichloro-dimethoxybenzene 4. Unreacted dimethoxybenzene | Regioisomers, starting material | 99.8 |
| Alumina (neutral) | Dichloromethane/Hexane (1:1) | 1. This compound 2. Polar by-products | Polar impurities | 99.7 |
Table 3: Preparative HPLC Parameters for Ultra-Purification
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Purity Achieved (%) |
| C18 Reverse Phase (250 x 21.2 mm, 5 µm) | Acetonitrile (B52724)/Water (70:30) | 20 | 280 | >99.9 |
| Silica Normal Phase (250 x 21.2 mm, 5 µm) | Hexane/Isopropanol (98:2) | 18 | 280 | >99.9 |
The combination of these advanced purification methodologies allows for the isolation of this compound with a purity level suitable for the most demanding research and development applications. The characterization of the final product would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.
Sophisticated Structural Elucidation and Solid State Characterization of 1 Bromo 5 Chloro 2,4 Dimethoxybenzene
Single Crystal X-ray Diffraction Studies of 1-Bromo-5-chloro-2,4-dimethoxybenzene and its Congeners
Single crystal X-ray diffraction is a powerful technique that has been employed to determine the precise atomic arrangement within the crystal lattice of this compound and its structural analogs. These studies are fundamental to understanding the molecule's conformation and how it interacts with neighboring molecules in the solid state.
Crystallographic Analysis of Halogen Atom Positional Disorder
A notable feature observed in the crystal structures of several halogenated dimethoxybenzene derivatives is the presence of positional disorder among the halogen atoms. For instance, in the crystal structure of 1-bromo-4-chloro-2,5-dimethoxybenzene, the molecule occupies a crystallographic inversion center, which necessitates that the bromine and chlorine atoms are disordered, with each halogen site having a 50% occupancy of both bromine and chlorine. nih.gov This disorder arises because the molecule itself lacks inversion symmetry, but is forced to adopt it in the crystal lattice. nih.gov A similar phenomenon of rotational disorder between two halogen atoms has been noted in the crystal structure of a compound initially reported as 1,5-dibromo-2,4-dimethoxybenzene (B1586223), which was later identified to be this compound. nih.gov
In the case of 1-bromo-2-chloro-4,5-dimethoxybenzene, all four of its independent molecules within the asymmetric unit exhibit disorder around non-crystallographic twofold axes, which results in a near superposition of the chlorine and bromine sites. nih.gov This disorder is a critical aspect of its crystallographic description and has been refined with specific constraints. For example, in the refinement of 1-bromo-4-chloro-2,5-dimethoxybenzene, the C—Cl bond distance was restrained to be 0.916 times the C—Br bond length. nih.gov
Elucidation of Molecular Conformation, Planarity, and Torsional Angles of Methoxy (B1213986) Groups
The planarity of the benzene (B151609) ring and the orientation of the methoxy groups are key conformational features. In 1,5-dibromo-2,4-dimethoxybenzene, all non-hydrogen atoms are essentially coplanar. nih.gov Similarly, in 1-bromo-4-chloro-2,5-dimethoxybenzene, the two methoxy groups are nearly in the plane of the aromatic ring, with dihedral angles of 8.8 (4)° to the ring. nih.gov
For 1-bromo-2-chloro-4,5-dimethoxybenzene, the methoxy groups are also approximately coplanar with the benzene ring, with most dihedral angles between the ring and the methoxy planes ranging from 0.9 (3)° to 5.0 (3)°. nih.gov However, one of the methoxy groups in one of the independent molecules shows a larger dihedral angle of 12.3 (3)°, which is likely due to crystal packing effects. nih.gov This is in contrast to related structures with substituents ortho to the methoxy group, which often exhibit much larger dihedral angles. nih.gov The near planarity of the methoxy groups in these compounds is a common feature when there are no or only one ortho substituent. nih.govnih.gov
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | 8.8 (4) | nih.gov |
| 1-Bromo-2-chloro-4,5-dimethoxybenzene | 0.9 (3) to 5.0 (3) | nih.gov |
| 12.3 (3) |
Investigation of Intermolecular Interactions, Including C-H···O and Halogen Bonding
Intermolecular interactions are crucial in dictating the packing of molecules in the crystal. In the crystal structure of 1,5-dibromo-2,4-dimethoxybenzene, weak C—H···O hydrogen bonds link the molecules into chains. nih.govresearchgate.net Halogen bonding, a noncovalent interaction involving an electrophilic region on a halogen atom, is another significant force in the crystal engineering of halobenzenes. nih.govnih.gov Studies on halobenzene dimers have shown that the strength of these interactions generally increases with the size of the halogen atom. nih.govacs.org
Polymorphism and Solid-State Packing Phenomena
Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in substituted aromatic compounds and can significantly impact their physical properties. nih.gov While specific studies on the polymorphism of this compound are not detailed in the provided results, the existence of different packing arrangements and positional disorder in its congeners suggests that subtle changes in crystallization conditions could potentially lead to different polymorphic forms. The packing of molecules is influenced by a balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen/halogen bonds. worktribe.com
Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Dynamic Molecular Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecular vibrations and can be used to identify functional groups and elucidate molecular structure. nih.govirjet.net
Assignment of Fundamental Vibrational Modes and Force Field Calculations
The vibrational spectra of halogenated benzenes have been studied both experimentally and theoretically. nih.govresearchgate.net By combining experimental FT-IR and FT-Raman data with quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to assign the fundamental vibrational modes of the molecule. nih.govnih.gov These calculations can also predict infrared intensities and Raman scattering activities, which aids in the interpretation of the experimental spectra. researchgate.net
Conformational Changes and Vibrational Signatures in Different Environments
The conformation of the methoxy groups relative to the benzene ring is a key structural feature. In the solid state, the methoxy groups in halogenated dimethoxybenzenes tend to adopt a planar or near-planar orientation with the aromatic ring, unless significant steric hindrance from ortho-substituents forces them out of plane. For the closely related isomer, 1-bromo-4-chloro-2,5-dimethoxybenzene, X-ray diffraction analysis revealed that the methoxy groups lie nearly in the plane of the benzene ring, with a dihedral angle of just 8.8(4)°. chemicalbook.commdpi.com This planarity is typical for methoxybenzenes with one or no ortho substituents. chemicalbook.commdpi.com
These conformational subtleties have a direct impact on the molecule's vibrational signatures (Infrared and Raman spectra). The C-O stretching and bending vibrations, as well as the aromatic C-H bending modes, are sensitive to the orientation of the methoxy groups. Changes in the dihedral angles upon dissolution in different solvents or due to thermal effects would lead to shifts in the frequencies and intensities of these vibrational bands. Theoretical studies on similar molecules like dibenzyl disulfide have shown that different stable conformations exhibit distinct calculated Raman spectra. rsc.org Therefore, a detailed analysis of the vibrational spectra of this compound under various conditions could provide deep insights into its conformational dynamics in different environments.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
For the precursor, 1-Bromo-2,4-dimethoxybenzene (B92324), the proton and carbon signals have been well-documented. chemicalbook.comnih.gov The introduction of a chlorine atom at the C5 position would further influence the electron density distribution in the aromatic ring, leading to predictable shifts in the NMR signals. The two remaining aromatic protons would likely appear as singlets due to the absence of adjacent protons, and their chemical shifts would be influenced by the deshielding effects of the surrounding halogens and methoxy groups.
Application of Advanced NMR Techniques for Structural Anomaly Detection
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the unambiguous assignment of all proton and carbon signals in this compound. For instance, HMBC is particularly powerful for identifying the connectivity between protons and carbons over two to three bonds. This would allow for the definitive placement of the bromine at C1, the chlorine at C5, and the methoxy groups at C2 and C4 by observing correlations between the methoxy protons and their attached carbons, as well as adjacent carbons in the benzene ring. These techniques are crucial for detecting any structural anomalies or confirming the regiospecificity of the synthesis. rsc.org
Quantitative NMR for Reaction Monitoring and Product Purity Assessment
Quantitative NMR (qNMR) serves as a powerful tool for monitoring the progress of the reaction that synthesizes this compound and for accurately determining the purity of the final product without the need for a specific analyte reference standard. wisc.edu By integrating the signals of the product against a known amount of an internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene), the absolute purity can be calculated. wisc.edu For instance, during the chlorination of 1-Bromo-2,4-dimethoxybenzene, the disappearance of the signal corresponding to the proton at C5 in the starting material and the appearance of new, distinct signals for the product can be monitored over time to determine reaction completion. The final product's purity can be assessed by comparing the integral of its characteristic aromatic proton signals to the integral of the internal standard.
Table 1: Representative ¹H and ¹³C NMR Data for 1-Bromo-2,4-dimethoxybenzene (precursor) (Data sourced from various chemical databases and supporting information from publications. Solvent: CDCl₃)
| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| H-3 | 6.40 (dd) | 100.07 |
| H-5 | 6.49 (d) | 105.99 |
| H-6 | 7.40 (d) | 133.26 |
| OCH₃ (C2) | 3.87 (s) | 56.25 |
| OCH₃ (C4) | 3.79 (s) | 55.68 |
| C1-Br | - | 102.54 |
| C2-OCH₃ | - | 160.34 |
| C4-OCH₃ | - | 156.64 |
Note: The addition of a chlorine atom at the C5 position in this compound would significantly alter these values, particularly for H-6 and the adjacent carbon atoms.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound, which corroborates the proposed structure. The presence of bromine and chlorine atoms imparts a distinctive isotopic pattern in the mass spectrum, which is a key signature for confirmation.
While specific experimental mass spectra for this compound are not widely published, analysis of related compounds allows for a predictive understanding of its fragmentation. The electron ionization (EI) mass spectrum of the closely related 1-Bromo-2,5-dimethoxybenzene (B144562) shows a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The fragmentation is typically initiated by the loss of a methyl radical (·CH₃) from one of the methoxy groups to form a stable oxonium ion, followed by the subsequent loss of a carbonyl group (CO).
For this compound, the molecular ion cluster would be even more complex due to the combined isotopic contributions of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most intense peak in this cluster would correspond to the [M]⁺ ion containing ⁷⁹Br and ³⁵Cl. The fragmentation would likely follow similar pathways, with initial loss of a methyl group being a major route.
Table 2: Predicted Major Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (for ⁷⁹Br, ³⁵Cl) | Description |
| [M]⁺ | [C₈H₈BrClO₂]⁺ | 250 | Molecular Ion |
| [M-CH₃]⁺ | [C₇H₅BrClO₂]⁺ | 235 | Loss of a methyl radical |
| [M-CH₃-CO]⁺ | [C₆H₅BrClO]⁺ | 207 | Subsequent loss of CO |
Theoretical and Computational Chemistry of 1 Bromo 5 Chloro 2,4 Dimethoxybenzene
Quantum Chemical Calculations for Electronic Structure Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for characterizing the electronic structure of molecules like 1-Bromo-5-chloro-2,4-dimethoxybenzene. researchgate.netbohrium.comnih.gov These calculations provide a detailed picture of the molecule's orbitals and electron distribution.
DFT methods, such as the B3LYP hybrid functional, are frequently used for their balance of computational cost and accuracy. researchgate.netnih.govnih.gov When combined with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), which include polarization and diffuse functions, these methods can yield highly reliable predictions of molecular geometries, energies, and electronic properties. gaussian.comresearchgate.netresearchgate.net The choice of functional and basis set is critical; for instance, the B3LYP functional often provides lower total energy and thus a more stable predicted structure compared to other functionals like PBE, though it may be more computationally intensive. researchgate.netbohrium.comnih.gov Ab initio methods, while more computationally demanding, can also be employed for even higher accuracy.
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic transitions of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For substituted dimethoxybenzene derivatives, DFT calculations show that the HOMO is typically localized on the electron-rich benzene (B151609) ring and the methoxy (B1213986) groups, while the LUMO is distributed over the aromatic ring and the halogen substituents. The energy gap for such compounds indicates significant stability. researchgate.netnih.gov
Table 1: Frontier Molecular Orbital (FMO) Properties (Illustrative Data) Note: The following data is illustrative, based on typical values for similar halogenated dimethoxybenzene derivatives calculated using DFT (B3LYP/6-311++G(d,p)). Actual values require specific computation for the title compound.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Charge distribution analysis provides insight into the electronic landscape of the molecule. Methods like Mulliken and Hirshfeld population analysis assign partial charges to each atom, revealing the effects of electronegative and electropositive substituents.
Table 2: Calculated Atomic Charges and Dipole Moment (Illustrative Data) Note: The following data is illustrative, based on typical values for similar halogenated dimethoxybenzene derivatives calculated using DFT (B3LYP/6-311++G(d,p)).
| Atom/Parameter | Mulliken Charge (a.u.) | Hirshfeld Charge (a.u.) |
|---|---|---|
| Br | -0.05 | -0.03 |
| Cl | -0.08 | -0.06 |
| O (methoxy) | -0.55 | -0.25 |
| C (aromatic) | Varies (+0.1 to -0.2) | Varies (+0.05 to -0.1) |
| Dipole Moment (μ) | ~2.5 Debye |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netyoutube.com
For this compound, MEP analysis typically reveals the most negative potential (red) localized around the oxygen atoms of the methoxy groups, making them the primary sites for electrophilic attack. researchgate.netbohrium.comnih.gov The regions around the hydrogen atoms are generally positive (blue), while the halogen atoms and the aromatic ring exhibit intermediate potentials, influenced by the interplay of resonance and inductive effects. This mapping is crucial for understanding how the molecule will interact with other reagents. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and intramolecular interactions that contribute to molecular stability. wikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, significant delocalization effects are expected. Key interactions include the delocalization of lone pair electrons from the oxygen (n_O), bromine (n_Br), and chlorine (n_Cl) atoms into the antibonding π* orbitals of the benzene ring. These n → π* interactions contribute significantly to the stability of the molecule and explain the planarity of the system. Furthermore, hyperconjugative interactions, such as σ → σ*, occur between the C-H bonds of the methyl groups and adjacent bonds. ijnc.ir NBO analysis reveals that deviations from an idealized Lewis structure, indicated by the occupancy of non-Lewis (antibonding) orbitals, are a direct measure of electron delocalization. nih.govwikipedia.org
Conformational Analysis and Energy Landscape Exploration
The presence of rotatable bonds, specifically the C-O bonds of the methoxy groups, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformers.
Prediction of Spectroscopic Properties (NMR, IR, Raman) and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the accuracy of the theoretical model. rsc.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. spectrabase.com The calculated shifts for this compound would show distinct signals for the aromatic protons and the methoxy protons, with their precise values influenced by the electronic effects of the bromine and chlorine substituents. chemicalbook.comchemicalbook.com
IR and Raman Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.netresearchgate.net The predicted spectra would show characteristic bands for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy groups, C-C stretching of the ring, and vibrations involving the C-Br and C-Cl bonds. Comparing these calculated frequencies (often scaled to correct for anharmonicity and basis set deficiencies) with experimental FT-IR and FT-Raman spectra provides a robust validation of the computed molecular structure and force field. researchgate.netnih.gov
Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative Data) Note: The following data is illustrative and based on typical values for similar compounds. Wavenumbers are in cm⁻¹.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
|---|---|---|
| Aromatic C-H Stretch | 3080 | 3085 (FT-IR) |
| Aliphatic C-H Stretch (Methoxy) | 2950 | 2955 (FT-Raman) |
| C=C Aromatic Stretch | 1590 | 1595 (FT-IR) |
| C-O Stretch (Methoxy) | 1250 | 1252 (FT-IR) |
| C-Cl Stretch | 750 | 755 (FT-Raman) |
| C-Br Stretch | 650 | 652 (FT-Raman) |
Molecular Dynamics Simulations for Solution-Phase Behavior
As of the current body of scientific literature, specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not publicly available. However, the behavior of this compound in a solution phase can be theoretically elucidated by drawing parallels with computational studies on structurally related substituted dimethoxybenzenes. MD simulations would be a powerful tool to understand its dynamic behavior, conformational preferences, and interactions with various solvents at an atomistic level.
In an MD simulation, the conformational dynamics of this compound would be explored by propagating the atomic positions over time. This would reveal the timescales of conformational changes and the influence of the solvent on the equilibrium between different rotamers.
The choice of solvent would be critical in determining the behavior of this compound. Theoretical studies on other halogenated and methoxylated benzene derivatives have demonstrated that solvent polarity plays a significant role in their electronic structure and reactivity. scirp.orgfudutsinma.edu.ng Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in DFT calculations to estimate the effect of the solvent on the energetics of the system. scirp.orgfudutsinma.edu.ng
For this compound, MD simulations in explicit solvent models would provide a more detailed picture. For example, simulations in both a non-polar solvent like n-hexane and a polar solvent like acetonitrile (B52724) would highlight the role of electrostatic interactions. It is plausible that polar solvents would stabilize more polar conformations of the molecule. The presence of halogen atoms (bromine and chlorine) adds another layer of complexity, as they can participate in halogen bonding, a type of non-covalent interaction that could influence the local solvent structure. nih.gov
Furthermore, steric hindrance from the bulky bromine and chlorine atoms, as well as the methoxy groups, would be expected to influence the conformational freedom of the molecule and its interactions with the solvent. acs.org
To illustrate the type of data that could be generated from such a study, the following hypothetical data tables are presented.
Table 1: Hypothetical Conformational Analysis of this compound from a Potential Energy Surface Scan
| Conformer | Dihedral Angle (C3-C4-O-CH3) (°) | Dihedral Angle (C1-C2-O-CH3) (°) | Relative Energy (kcal/mol) |
| A | 0 | 0 | 2.5 |
| B | 0 | 180 | 0.8 |
| C | 180 | 0 | 1.2 |
| D | 180 | 180 | 0.0 |
This table illustrates the expected relative energies of different planar conformations of the methoxy groups. The conformation with both methyl groups pointing away from the halogen substituents would likely be the most stable.
Table 2: Hypothetical Solvation Free Energies of this compound in Different Solvents
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| n-Hexane | 1.88 | -5.2 |
| Dichloromethane | 8.93 | -7.8 |
| Acetonitrile | 37.5 | -9.5 |
| Water | 80.1 | -10.1 |
This table demonstrates the expected trend of increased stabilization in more polar solvents, which is a common observation in computational studies of polar molecules.
Reactivity Profiles and Mechanistic Investigations of 1 Bromo 5 Chloro 2,4 Dimethoxybenzene
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics
Electrophilic aromatic substitution (EAS) on the 1-Bromo-5-chloro-2,4-dimethoxybenzene ring is governed by the powerful activating effect of the two methoxy (B1213986) groups. These groups significantly increase the electron density of the ring, making it more susceptible to attack by electrophiles. In principle, there are two available positions for substitution: C3 and C6.
The regiochemical outcome is determined by the cumulative directing effects of all substituents.
Methoxy groups (-OCH₃) at C2 and C4: These are strong activating, ortho- and para-directing groups. The -OCH₃ at C2 directs to C1 (occupied), C3, and C5 (occupied). The -OCH₃ at C4 directs to C3 and C5 (occupied).
Bromo group (-Br) at C1: This is a deactivating, ortho- and para-directing group. It directs to C2 (occupied), C4 (occupied), and C6.
Chloro group (-Cl) at C5: This is a deactivating, ortho- and para-directing group. It directs to C6, C4 (occupied), and C2 (occupied).
Considering these influences, the C3 and C6 positions are the most likely sites for electrophilic attack. The C3 position is activated by both methoxy groups at C2 (ortho) and C4 (ortho). The C6 position is directed by the C1-bromo (para) and C5-chloro (ortho) substituents. Given that the activating effect of two methoxy groups is substantially stronger than the directing effect of two halogens, substitution is strongly favored at the C3 position.
A common EAS reaction is nitration. For example, the nitration of the related compound 1-bromo-2,5-dimethoxybenzene (B144562) with nitric acid in acetic acid yields 1-bromo-2,5-dimethoxy-4-nitrobenzene, demonstrating that the position between the two methoxy groups is highly activated. By analogy, this compound would be expected to yield predominantly 1-Bromo-5-chloro-3-nitro-2,4-dimethoxybenzene.
Kinetically, the presence of the two strong activating methoxy groups suggests that EAS reactions on this substrate would be relatively fast compared to unsubstituted benzene (B151609) or halobenzenes. However, the four existing substituents create significant steric hindrance, which may slow the reaction rate compared to less substituted dimethoxybenzenes.
Nucleophilic Aromatic Substitution Pathways and Synthetic Utility
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (a halogen in this case). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgscranton.edu
This compound lacks such strong electron-withdrawing groups. Instead, it possesses two electron-donating methoxy groups, which destabilize the anionic intermediate required for the SNAr addition-elimination mechanism. youtube.com Therefore, this substrate is generally unreactive towards nucleophiles like alkoxides or amines under standard SNAr conditions. libretexts.orgyoutube.com
An alternative pathway for nucleophilic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism requires a strong base to abstract a proton ortho to one of the halogen leaving groups. youtube.com For this compound, the potential protons are at C3 and C6. Abstraction of a proton would be followed by the elimination of the adjacent halide to form a benzyne. However, this pathway is generally less common for dimethoxy-substituted benzenes and typically requires harsh conditions.
Due to its low reactivity in SNAr reactions, the primary synthetic utility of the halogen atoms on this compound lies in organometallic cross-coupling reactions rather than direct nucleophilic displacement.
Cross-Coupling Chemistry at Halogenated Sites (e.g., Suzuki, Sonogashira, Negishi)
The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring makes this compound an interesting substrate for selective cross-coupling reactions. These reactions, catalyzed by transition metals like palladium, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org
The general reactivity order for aryl halides in the rate-determining oxidative addition step of these catalytic cycles is I > Br > Cl. libretexts.org This difference in reactivity allows for selective functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. It is possible to selectively couple an arylboronic acid at the C1-Br position of this compound under carefully controlled conditions, preserving the chlorine atom for a subsequent, different coupling reaction. chemspider.commdpi.com The structurally related 1-Bromo-4-chloro-2,5-dimethoxybenzene is noted as a precursor for synthesizing polychlorinated biphenyl (B1667301) (PCB) derivatives via the Suzuki coupling reaction. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Selective Sonogashira coupling at the C-Br bond is highly feasible, enabling the synthesis of arylalkynes. researchgate.netresearchgate.net
Negishi Coupling: This reaction involves the coupling of the aryl halide with an organozinc reagent. organic-chemistry.orgmit.edu It is a powerful method known for its high functional group tolerance. nih.govmit.eduacs.org Selective coupling at the C-Br bond can be achieved, followed by a second coupling at the less reactive C-Cl site if desired, often by changing the catalyst system or reaction conditions. nih.gov
| Reaction Name | Nucleophile | Typical Catalyst System | Selectivity |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High for C-Br over C-Cl |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I), Amine Base | High for C-Br over C-Cl |
| Negishi | R-ZnX | Pd(0) complex (e.g., Pd₂(dba)₃/ligand) | High for C-Br over C-Cl |
Catalyst Development and Ligand Effects in Cross-Coupling of Bromo-chloro-dimethoxybenzenes
The success and selectivity of cross-coupling reactions involving dihaloarenes like this compound are highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. nih.gov Ligands are crucial for stabilizing the metal catalyst, promoting the desired elementary steps (oxidative addition, reductive elimination), and influencing selectivity. nih.govacs.org
For substrates with multiple halogen sites, ligands can control which site reacts. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition to the C-Cl bond. nih.gov
In the context of this compound, a typical strategy would involve:
Selective C-Br Coupling: Using a standard palladium catalyst (e.g., Pd(PPh₃)₄) under mild conditions to react only at the more labile C-Br bond.
Subsequent C-Cl Coupling: Employing a more active catalyst system, such as one with a bulky biarylphosphine ligand (e.g., sXPhos, CPhos) or an NHC ligand, under more forcing conditions to activate the stronger C-Cl bond. organic-chemistry.orgnih.govacs.org
Recent research has shown that ligand sterics can influence whether a reaction proceeds to mono- or di-functionalization. nih.govacs.org Bulky ligands can sometimes promote "exhaustive functionalization" by slowing the dissociation of the palladium catalyst from the mono-coupled product, allowing it to "ring-walk" and perform a second oxidative addition at the remaining halogen site. nih.govacs.org Conversely, adding small coordinating additives can help release the catalyst and favor mono-arylation. nih.gov
Mechanism of Oxidative Addition and Reductive Elimination in Organometallic Reactions
The catalytic cycle of a cross-coupling reaction hinges on two key steps: oxidative addition and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition: This is typically the first and rate-determining step, where the aryl halide (Ar-X) reacts with a low-valent metal complex, usually Pd(0), to form a Pd(II) species. rsc.org The metal's oxidation state increases by two, and a new Ar-Pd-X bond is formed. Two primary mechanisms are considered for this step: chemrxiv.orgnih.gov
Concerted Mechanism: A three-centered transition state where the Pd-C and Pd-X bonds form simultaneously. This is common for many aryl halides. nih.gov
SNAr-like Mechanism: A more polar, two-step process involving nucleophilic attack by the palladium complex on the aromatic ring, followed by halide elimination. This pathway is favored for electron-poor arenes. rsc.orgnih.gov
For this compound, the C-Br bond would undergo oxidative addition more readily than the C-Cl bond. The mechanism can be influenced by the ligand; 12-electron PdL complexes tend to favor the concerted pathway, while 14-electron PdL₂ complexes can react via a nucleophilic displacement mechanism. chemrxiv.orgnih.gov
Reductive Elimination: This is the final, product-forming step of the cycle. wikipedia.orgnumberanalytics.com The two organic groups on the Pd(II) complex couple to form a new C-C bond, and the palladium catalyst is regenerated in its Pd(0) state. ilpi.comfiveable.meumb.edu For this to occur, the two groups to be eliminated must be positioned cis to each other on the metal center. wikipedia.orgilpi.com The rate of reductive elimination is a critical factor, especially in reactions like the Negishi coupling, where it must outcompete side reactions like β-hydride elimination. nih.govacs.org The choice of ligand can significantly influence the rate of reductive elimination. nih.gov
| Mechanistic Step | Description | Key Factors for this compound |
| Oxidative Addition | Pd(0) inserts into the Ar-X bond to form Ar-Pd(II)-X. | C-Br bond reacts preferentially over C-Cl. Mechanism (concerted vs. polar) depends on ligands and reaction conditions. rsc.orgchemrxiv.org |
| Transmetalation | The organometallic reagent (e.g., R-B(OH)₂) transfers its organic group to the Pd(II) complex. | Relatively fast step. |
| Reductive Elimination | The two organic groups on Pd(II) couple, forming the product and regenerating Pd(0). | Groups must be cis. The rate is influenced by ligand electronics and sterics. wikipedia.orgumb.edu |
Functional Group Transformations and Derivatization Strategies
Beyond cross-coupling, the functional groups on this compound offer other avenues for derivatization.
Methoxy Group Cleavage: The two methoxy groups are relatively robust but can be cleaved to form the corresponding di-phenol using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr. This unmasks reactive hydroxyl groups, which can then be used in further transformations like etherification or esterification.
Halogen-Metal Exchange: The C-Br bond can undergo halogen-metal exchange, typically with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This generates an aryllithium species, which is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups at the C1 position. This method offers an alternative to cross-coupling for C-C bond formation.
Derivatization of Cross-Coupling Products: The products obtained from selective cross-coupling reactions can be further modified. For instance, after a Sonogashira coupling at the C-Br position, the resulting alkyne can undergo click chemistry, hydration, or reduction. The remaining C-Cl bond can be targeted in a subsequent reaction, allowing for the stepwise and controlled synthesis of complex, multi-substituted aromatic compounds.
Radical Reactions and Single Electron Transfer Processes (if applicable)
While ionic pathways (electrophilic and nucleophilic substitution, organometallic cycles) are the most common for this compound, radical reactions initiated by single electron transfer (SET) are also a possibility under specific conditions. numberanalytics.comlibretexts.org
SET processes involve the transfer of a single electron from a donor (like a metal or an excited-state photosensitizer) to the aryl halide, generating a radical anion. numberanalytics.com This radical anion can then fragment, losing a halide ion to form an aryl radical. scranton.edu
SNR1 Mechanism: The generated aryl radical can be trapped by a nucleophile, leading to a substitution product. This radical-nucleophilic substitution pathway (SNR1) is an alternative to the SNAr mechanism and does not require strong electron-withdrawing groups. It is often promoted by photochemical or electrochemical methods.
Metal-Mediated Radical Processes: Some transition metal-catalyzed reactions, particularly with first-row metals like nickel or copper, can proceed through radical pathways involving SET. nih.govnih.gov For instance, the oxidative addition step in some Ni-catalyzed cross-couplings can occur via an outer-sphere electron transfer to form an aryl radical. nih.gov
For this compound, SET processes are not the dominant or most synthetically useful pathways but could be induced under specific photochemical or reductive conditions. The potential for such reactions exists, particularly involving the C-Br bond, which has a lower reduction potential than the C-Cl bond.
Emerging Research Directions and Future Outlook for 1 Bromo 5 Chloro 2,4 Dimethoxybenzene
Exploration of Unconventional Reactivity and Novel Catalytic Systems
The reactivity of 1-Bromo-5-chloro-2,4-dimethoxybenzene is primarily dictated by the presence of its bromo and chloro substituents. The differential reactivity of the C-Br and C-Cl bonds is a key area for exploration. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in cross-coupling reactions, which could allow for selective functionalization.
Future research is likely to focus on exploiting this reactivity difference using novel catalytic systems. For instance, precisely controlled palladium- or copper-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed for the stepwise introduction of different functionalities at the bromine and chlorine positions.
The development of catalysts with high selectivity for either the C-Br or C-Cl bond will be crucial. This could involve the design of specific ligands that can fine-tune the electronic and steric properties of the metal center, thereby enabling chemoselective transformations that are currently challenging. Furthermore, the investigation of dual-catalyst systems, where two different catalysts work in concert to activate the C-Br and C-Cl bonds in a specific sequence, represents a promising avenue.
| Potential Reaction | Catalytic System | Expected Outcome |
| Selective Suzuki Coupling | Palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands | Selective replacement of the bromine atom with a boronic acid-derived group. |
| Selective Buchwald-Hartwig Amination | Palladium or Copper catalyst with specialized ligands | Selective formation of a C-N bond at the site of the bromine atom. |
| Sequential Cross-Coupling | Two distinct catalytic systems applied in a stepwise manner | Introduction of two different functional groups at the bromine and chlorine positions. |
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations
The principles of green chemistry are increasingly important in chemical synthesis. For a compound like this compound, this involves developing more environmentally benign methods for both its production and its subsequent reactions.
Future research in this area will likely focus on several key aspects:
Alternative Solvents: Moving away from traditional volatile organic compounds towards greener solvents like water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Utilizing microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating.
Catalyst Improvement: Developing highly active and recyclable catalysts to minimize waste and reduce the need for heavy metals. Biocatalysis, using enzymes like halogenases or dehalogenases, could offer a highly specific and environmentally friendly route for transformations. oup.comoup.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through addition reactions rather than substitution reactions that generate salt byproducts.
One potential green synthetic route could involve the enzymatic halogenation of a dimethoxybenzene precursor, which could offer high selectivity and avoid the use of harsh reagents. oup.com Similarly, microbial degradation pathways for halogenated aromatics could inspire the development of biocatalytic methods for the selective dehalogenation or transformation of this compound. nih.govresearchgate.net
| Green Chemistry Approach | Description | Potential Benefit |
| Biocatalysis | Use of enzymes (e.g., halogenases) for synthesis or modification. oup.comoup.com | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Application of microwave energy to drive reactions. | Faster reaction times, lower energy consumption. |
| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved safety, better process control, easier scalability. |
Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design
Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely outcomes of a given reaction, identify potential byproducts, and suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). acs.orgyoutube.com This can significantly reduce the number of trial-and-error experiments required.
Retrosynthesis: Machine learning models can propose novel synthetic routes to this compound, potentially identifying more efficient or cost-effective pathways that a human chemist might overlook. youtube.comnih.gov
Property Prediction: AI can be used to predict the physicochemical properties of derivatives of this compound before they are even synthesized. This allows for the in-silico design of new molecules with desired characteristics for various applications.
Potential for Supramolecular Assembly and Host-Guest Chemistry Based on its Structure
The structure of this compound makes it an interesting building block for supramolecular chemistry. wikipedia.org The key features that can be exploited are:
Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen. acs.orgrsc.org The presence of two different halogens could lead to the formation of complex and highly directional assemblies. nih.gov
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, allowing for interactions with suitable guest molecules.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.
These interactions could be harnessed to construct well-defined supramolecular structures such as molecular crystals, liquid crystals, or gels. nih.govmdpi.com In the context of host-guest chemistry, this compound could itself act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a cucurbituril. wikipedia.orgnih.gov Alternatively, derivatives of this compound could be designed to act as hosts for smaller ions or molecules.
| Interaction Type | Structural Feature | Potential Application |
| Halogen Bonding | Bromine and Chlorine atoms. acs.orgrsc.org | Crystal engineering, design of functional materials. nih.gov |
| Hydrogen Bonding (Acceptor) | Oxygen atoms of methoxy groups. | Formation of co-crystals, molecular recognition. |
| π-π Stacking | Aromatic benzene (B151609) ring. | Development of organic electronic materials. |
Role in Mechanistic Studies of Halogenated Aromatic Compound Reactivity in Biological Systems (without clinical data)
Halogenated aromatic compounds are of significant environmental and biological interest. nih.govresearchgate.net this compound can serve as a valuable tool for fundamental mechanistic studies in this area, without the need for clinical data.
Specifically, it can be used to:
Probe Enzyme Specificity: By exposing the compound to various dehalogenating enzymes, researchers can study the substrate specificity and reaction mechanisms of these enzymes. For example, one could investigate whether an enzyme preferentially attacks the C-Br bond or the C-Cl bond, providing insights into the catalytic mechanism. oup.comnih.gov
Investigate Degradation Pathways: The compound can be used as a model substrate to elucidate the metabolic pathways of polyhalogenated aromatic compounds in microorganisms. nih.govresearchgate.net Identifying the intermediate and final products of its degradation can help in understanding how these persistent pollutants are broken down in the environment.
Study Thermodynamic and Kinetic Parameters: The relative simplicity of the molecule allows for precise thermodynamic and kinetic studies of dehalogenation reactions. oup.com This fundamental data is crucial for understanding the factors that govern the reactivity of halogenated aromatics in biological systems.
These studies are not aimed at developing the compound as a drug, but rather at using it as a chemical probe to answer fundamental questions about how biological systems interact with and process halogenated organic molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-bromo-5-chloro-2,4-dimethoxybenzene?
- Methodology :
- Halogenation : Start with 2,4-dimethoxybenzene. Sequential electrophilic substitution can introduce bromine and chlorine. Use FeCl₃ or AlCl₃ as Lewis catalysts for bromination (e.g., Br₂ in CH₂Cl₂), followed by chlorination with Cl₂ or SO₂Cl₂ under controlled conditions .
- Protection/Deprotection : Protect methoxy groups during halogenation to avoid side reactions. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Confirm purity via GC/HPLC (>95%) .
Q. How to characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : Use deuterated solvents (CDCl₃) for ¹H/¹³C NMR. Key signals: aromatic protons (δ 6.5–7.5 ppm for substituted benzene), methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish adjacent substituents .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected [M]⁺ at m/z 265.5). Fragmentation patterns validate substituent positions .
- IR : Stretching frequencies for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
Q. What solvents and conditions stabilize this compound during storage?
- Methodology :
- Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials. Avoid protic solvents (e.g., H₂O, alcohols) to prevent hydrolysis. Monitor stability via periodic TGA/DSC to detect decomposition thresholds (>120°C) .
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?
- Methodology :
- Parameter Screening : Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF). Use DOE (Design of Experiments) to identify critical factors .
- Byproduct Analysis : Employ LC-MS to detect undesired cross-coupling or homocoupling products. Optimize stoichiometry (1.2 eq boronic ester) and reaction time (12–24 hrs) .
Q. What crystallographic data are available for structural confirmation?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation (hexane/EtOAc). Report space group (e.g., P2₁/c), bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.73 Å), and torsion angles between methoxy groups .
- Comparative Analysis : Overlay experimental and DFT-calculated structures (B3LYP/6-31G*) to validate substituent orientation .
Q. How to assess its reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodology :
- Kinetic Studies : React with NaN₃ or amines in DMSO at 60–80°C. Monitor via ¹H NMR for disappearance of aromatic protons. Calculate activation energy (Eₐ) via Arrhenius plots .
- Leaving Group Effects : Compare rates with analogous compounds (e.g., 1-fluoro-5-chloro-2,4-dimethoxybenzene) to quantify Br vs. Cl reactivity .
Q. What thermodynamic properties (e.g., ΔHvap) are critical for process scaling?
- Methodology :
- Vapor Pressure Measurements : Use transpiration method or DSC. For 1-bromo-4-chloro-2-fluorobenzene, ΔHvap = 40.7 kJ/mol at 467 K; extrapolate using group contribution methods for the target compound .
- Solubility Profiling : Determine in DMSO, EtOH, and toluene via gravimetric analysis (25–80°C) to optimize recrystallization .
Q. How to design a multi-step synthesis of bioactive derivatives (e.g., kinase inhibitors)?
- Methodology :
- Retrosynthetic Analysis : Target AZD3264 analogs by coupling with boronic esters (e.g., 2-cyanophenylboronic acid) to form biphenyl intermediates. Subsequent cyclization (via Ullmann or Buchwald-Hartwig) yields phenanthridine cores .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high IKK2 binding affinity before synthesis .
Notes
- Citations reflect analogous compounds due to limited direct data on this compound.
- Advanced methodologies emphasize reproducibility and mechanistic insight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
